molecular formula C12H8ClNO3S B2655424 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid CAS No. 675828-66-7

3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid

Cat. No.: B2655424
CAS No.: 675828-66-7
M. Wt: 281.71
InChI Key: ZRHGAUKMGQQAGN-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzoyl)amino]thiophene-2-carboxylic acid is a thiophene-based small molecule characterized by a carboxylic acid group at position 2 and a 4-chlorobenzoylamino substituent at position 3. Its molecular formula is C₁₂H₈ClNO₃S, with a molecular weight of 281.72 g/mol.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c13-8-3-1-7(2-4-8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHGAUKMGQQAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(SC=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of thiophene derivatives, including 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic acid, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents at position 3 of the thiophene ring, influencing physicochemical properties and bioactivity:

Table 1: Structural Comparison of Thiophene Derivatives
Compound Name Position 3 Substituent Molecular Formula Key Functional Groups
3-[(4-Chlorobenzoyl)amino]thiophene-2-carboxylic acid 4-Chlorobenzoylamino C₁₂H₈ClNO₃S Amide, Carboxylic Acid
3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic acid 4-Chlorophenylsulfonylamino C₁₁H₈ClNO₄S₂ Sulfonamide, Carboxylic Acid
3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid 3-Nitrophenylsulfamoyl C₁₁H₈N₂O₆S₂ Sulfamoyl, Nitro, Carboxylic Acid
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid Amino, 4-Chlorophenyl (position 5) C₁₁H₈ClNO₂S Amine, Carboxylic Acid
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid Tosylamino (4-methylphenylsulfonylamino) C₁₈H₁₄FNO₄S₂ Sulfonamide, Fluorophenyl

Physicochemical Properties

  • Sulfonamide-containing analogs (e.g., ) exhibit higher polarity due to the sulfonyl group, which may reduce blood-brain barrier penetration but improve aqueous solubility.
  • Melting Points :
    • Sulfamoyl derivatives like compound 11 (3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid) have melting points of 210–213°C , suggesting high crystallinity due to hydrogen bonding. The target compound’s melting point is likely influenced by its amide-carboxylic acid interplay.
Enzyme Inhibition
  • β-Lactamase Inhibition : Sulfamoyl derivatives (e.g., ) show activity against β-lactamases, with the nitro group enhancing electrophilicity for covalent interactions .
  • SARS-CoV-2 RdRp Binding : Modifications to benzoyl groups (e.g., bromo/chloro substitution in ) significantly improve docking scores (ΔG = −9.2 kcal/mol), suggesting that the 4-chlorobenzoyl group in the target compound may similarly optimize binding to viral polymerases .
Antimicrobial and Anticancer Activity
  • Antimicrobial Potency: Substituent position critically affects activity. For example, isopropylamine analogs in show lower MIC values than ethyl or propyl derivatives. The target compound’s benzoylamino group may balance steric bulk and hydrogen bonding for optimal microbial target engagement.
  • Anticancer Activity : Thiophene derivatives with pyrrolo-triazolo-pyrimidine moieties (e.g., compound 19b ) exhibit superior activity to doxorubicin, highlighting the importance of heterocyclic extensions. The target compound’s simpler structure may prioritize selectivity over broad-spectrum cytotoxicity.

Biological Activity

3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H8ClNO3S
  • Molecular Weight : 283.72 g/mol
  • CAS Number : 675828-66-7

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against different bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, potentially through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound's structure suggests it may interact with inflammatory pathways, although specific mechanisms require further elucidation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results are summarized below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.5

These values indicate that the compound possesses significant anticancer properties, warranting further investigation into its potential as a therapeutic agent.

Case Studies

  • Case Study on Anticancer Efficacy :
    A recent study investigated the effects of this compound on HeLa cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
  • Study on Anti-inflammatory Properties :
    Another study explored the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.

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